molecular formula C13H7F4N3 B581578 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1356385-98-2

2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B581578
CAS No.: 1356385-98-2
M. Wt: 281.214
InChI Key: IEWUZENYCKPNRD-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyridine and a benzimidazole ring. The presence of fluorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine.

    Fluorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted products at the fluorine positions.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
  • 2-(6-Bromopyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
  • 2-(6-Methylpyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in drug design and materials science.

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWUZENYCKPNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739781
Record name 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356385-98-2
Record name 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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